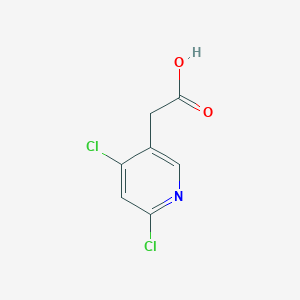

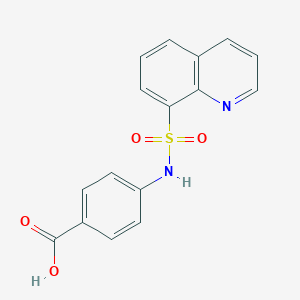

4-(Quinoline-8-sulfonamido)benzoic acid

Vue d'ensemble

Description

4-(Quinoline-8-sulfonamido)benzoic acid, also known as 4-QSBA, is a synthetic compound with a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. It is a highly versatile compound that can be used in a variety of experiments and studies, including those related to drug development and drug delivery. 4-QSBA is a valuable tool for scientists due to its unique properties and advantages.

Applications De Recherche Scientifique

4-(Quinoline-8-sulfonamido)benzoic acid has a wide range of applications in scientific research. It has been used to study the structure and function of proteins and other biomolecules, as well as to identify potential drug targets. It has also been used to study the interactions between drugs and their targets, and to develop new drug delivery systems. Additionally, 4-(Quinoline-8-sulfonamido)benzoic acid has been used in studies of cell signaling pathways, and to investigate the effects of various environmental factors on cellular processes.

Mécanisme D'action

4-(Quinoline-8-sulfonamido)benzoic acid has been shown to interact with proteins and other biomolecules through a variety of mechanisms. It has been demonstrated to form hydrogen bonds and electrostatic interactions with proteins, and to inhibit the activity of enzymes. Additionally, it has been shown to interact with DNA and to modulate the expression of genes.

Effets Biochimiques Et Physiologiques

4-(Quinoline-8-sulfonamido)benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of enzymes, to modulate the expression of genes, and to alter the structure and function of proteins. Additionally, it has been shown to affect cell signaling pathways, and to alter the activity of receptors.

Avantages Et Limitations Des Expériences En Laboratoire

4-(Quinoline-8-sulfonamido)benzoic acid has several advantages for laboratory experiments. It is a highly versatile compound that can be used in a variety of experiments and studies. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, 4-(Quinoline-8-sulfonamido)benzoic acid is also limited in its applications. It is not suitable for use in in vivo experiments, and it is not stable in the presence of light or heat.

Orientations Futures

There are a number of potential future directions for 4-(Quinoline-8-sulfonamido)benzoic acid research. These include further exploration of its effects on cell signaling pathways and its potential use in drug delivery systems. Additionally, it may be possible to develop new methods for synthesizing 4-(Quinoline-8-sulfonamido)benzoic acid, or to modify existing synthesis methods to increase the efficiency of the process. Finally, further research into the biochemical and physiological effects of 4-(Quinoline-8-sulfonamido)benzoic acid may lead to new applications for this compound.

Propriétés

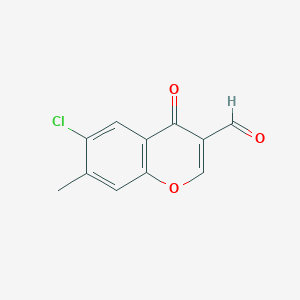

IUPAC Name |

4-(quinolin-8-ylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c19-16(20)12-6-8-13(9-7-12)18-23(21,22)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQVTLMGAPBCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354581 | |

| Record name | 4-(quinoline-8-sulfonamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Quinoline-8-sulfonamido)benzoic acid | |

CAS RN |

116834-64-1 | |

| Record name | 4-(quinoline-8-sulfonamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

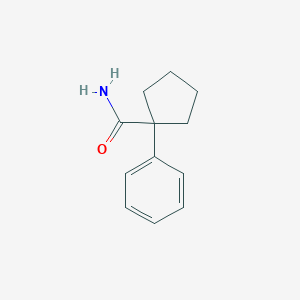

![Spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B182482.png)

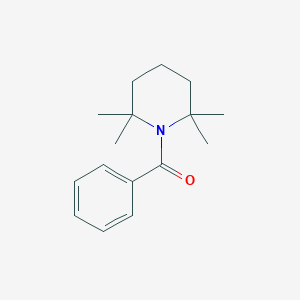

![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate](/img/structure/B182483.png)

![Ethyl 2-[(4-methoxyphenyl)amino]acetate](/img/structure/B182486.png)